molecular formula C5H6ClN3 B136667 2-Chloro-5-hydrazinylpyridine CAS No. 145934-89-0

2-Chloro-5-hydrazinylpyridine

Cat. No.: B136667
CAS No.: 145934-89-0
M. Wt: 143.57 g/mol
InChI Key: XHEJLXPUJJYRBJ-UHFFFAOYSA-N
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Description

2-Chloro-5-hydrazinylpyridine is a chemical compound with the molecular formula C5H6ClN3 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a hydrazine group at the fifth position on the pyridine ring

Scientific Research Applications

2-Chloro-5-hydrazinylpyridine is utilized in several scientific research areas:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmacologically active molecules, particularly in the development of anti-cancer and anti-inflammatory agents.

    Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the production of dyes, pigments, and agrochemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with it are H302, H315, H319, and H335 .

Future Directions

While specific future directions for 2-Chloro-5-hydrazinylpyridine are not mentioned in the search results, it’s worth noting that many pyrimidines, a class of compounds that includes hydrazinylpyridines, have been the focus of research for their potential applications in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-hydrazinylpyridine typically involves the reaction of 2-chloro-5-nitropyridine with hydrazine hydrate. The reaction is carried out under reflux conditions, where the nitro group is reduced to a hydrazine group. The reaction can be represented as follows:

2-chloro-5-nitropyridine+hydrazine hydrateThis compound+water\text{2-chloro-5-nitropyridine} + \text{hydrazine hydrate} \rightarrow \text{this compound} + \text{water} 2-chloro-5-nitropyridine+hydrazine hydrate→this compound+water

The reaction is usually conducted in an inert atmosphere to prevent oxidation and at a temperature range of 80-100°C.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-hydrazinylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The hydrazine group can be oxidized to form azo compounds.

    Reduction Reactions: The compound can be reduced to form 2-chloro-5-aminopyridine.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Major products are azo compounds.

    Reduction Reactions: The primary product is 2-chloro-5-aminopyridine.

Mechanism of Action

The mechanism of action of 2-Chloro-5-hydrazinylpyridine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The chlorine atom enhances the compound’s reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

    2-Chloro-5-nitropyridine: Similar structure but with a nitro group instead of a hydrazine group.

    2-Chloro-5-aminopyridine: Formed by the reduction of 2-Chloro-5-hydrazinylpyridine.

    2-Chloro-5-methylpyridine: Contains a methyl group instead of a hydrazine group.

Uniqueness: this compound is unique due to the presence of both a chlorine atom and a hydrazine group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

(6-chloropyridin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-5-2-1-4(9-7)3-8-5/h1-3,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEJLXPUJJYRBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445939
Record name 2-Chloro-5-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145934-89-0
Record name 2-Chloro-5-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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